4-(2-Phenylquinolin-3-yl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
5443-61-8 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-phenylquinolin-3-yl)morpholine |
InChI |
InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-18(21-10-12-22-13-11-21)14-16-8-4-5-9-17(16)20-19/h1-9,14H,10-13H2 |
InChI Key |
BYMZQNBGIRVBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenylquinolin 3 Yl Morpholine and Analogues
Advanced Synthetic Routes to the 4-(2-Phenylquinolin-3-yl)morpholine Core Structure
The construction of the this compound skeleton can be achieved through various advanced synthetic methodologies. These routes focus on the efficient formation of the quinoline (B57606) ring system and the concurrent or subsequent introduction of the morpholine (B109124) substituent.
Palladium-Catalyzed Coupling Reactions in Quinoline Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a premier method for this transformation and is highly applicable to the synthesis of this compound. wikipedia.org This approach typically involves the reaction of a pre-formed 3-halo-2-phenylquinoline with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (such as DPEphos) often providing excellent results for amination of quinoline systems. nih.gov This method offers a direct and generally high-yielding pathway to the target compound from an appropriately halogenated quinoline precursor. rsc.org
A successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald-Hartwig amination has been reported, achieving yields of 60–88%. rsc.org This demonstrates the viability of this method for introducing a morpholine moiety onto a quinoline ring.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Role |
| Substrate | 3-Bromo-2-phenylquinoline | Electrophile |
| Nucleophile | Morpholine | Amine source |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Pre-catalyst |
| Ligand | DPEphos, Xantphos | Stabilizes catalyst, facilitates reaction |
| Base | Cesium carbonate (Cs₂CO₃), K₃PO₄ | Activates the amine |
| Solvent | 1,4-Dioxane, Toluene | Reaction medium |
Cyclocondensation Approaches for Quinoline Ring Formation with Morpholine Incorporation
Cyclocondensation reactions are fundamental to the synthesis of the quinoline ring itself. The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic and versatile method. wikipedia.orgorganic-chemistry.orgresearchgate.net
To synthesize the this compound core, a potential Friedländer approach would involve the reaction of a 2-aminobenzophenone (B122507) with a carbonyl compound already bearing the morpholine group, such as 1-morpholinoacetone. The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring. wikipedia.org This strategy builds the quinoline and incorporates the C3-substituent in a single, convergent step. A variety of catalysts, including acids (p-toluenesulfonic acid), bases (NaOH), or Lewis acids, can be employed to promote the reaction. wikipedia.orgnih.govnih.gov
This method's primary advantage is its efficiency in rapidly constructing the polysubstituted quinoline core from readily available starting materials. organic-chemistry.org
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more starting materials in a single reaction vessel to form a complex product. Several MCRs have been adapted for quinoline synthesis.
The Povarov reaction, a type of [4+2] cycloaddition, is a prominent MCR for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. This reaction typically involves an aniline, an aldehyde (such as benzaldehyde), and an activated alkene. To produce the target structure, a morpholine-containing enamine or enol ether could serve as the activated alkene component. This approach allows for the assembly of the core structure with significant molecular diversity in a single step.
The development of MCRs for quinoline synthesis is an active area of research, prized for the ability to generate structurally diverse libraries of compounds efficiently.
Derivatization Strategies at the Quinoline and Phenyl Moieties
Once the core this compound structure is obtained, its properties can be further tuned by chemical modification of the quinoline ring or the pendant phenyl group.
Functionalization of the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring is a key site for functionalization. As a tertiary amine, it can be quaternized to form a quinolinium salt. For instance, direct N-phenylation has been achieved using nucleogenic phenyl cations generated from the β-decay of tritium. researchgate.netnih.gov This reaction leads to the formation of an N-phenyl-2-phenylquinolinium salt.
This transformation from a neutral tertiary amine to a positively charged quaternary ammonium (B1175870) center dramatically alters the electronic properties of the molecule, increasing its polarity and potentially modifying its interactions with biological targets. The study noted that the presence of a bulky phenyl group at the C2-position provides significant steric hindrance, which can decrease the yield of such quaternization reactions compared to less substituted quinolines. researchgate.net
Table 2: Radiochemical Yields of N-Phenylation on Quinoline Derivatives researchgate.net
| Substrate | Product | Radiochemical Yield (%) |
| Quinoline | N-Phenylquinolinium | 25 |
| 2-Methylquinoline | N-Phenyl-2-methylquinolinium | 18 |
| 2-Phenylquinoline (B181262) | N-Phenyl-2-phenylquinolinium | 11 |
Substituent Effects on the Phenyl Ring and its Chemical Reactivity
The chemical reactivity and properties of the entire molecule can be modulated by introducing various substituents onto the phenyl ring at the C2-position. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—influences the electron density of the quinoline system through inductive and resonance effects.
Modifications and Isosteric Replacements on the Morpholine Ring System
The morpholine ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. researchgate.net However, its metabolic lability in some contexts has driven the exploration of isosteric replacements. enamine.net Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. nih.gov For the this compound system, several isosteric replacements for the morpholine moiety can be considered to modulate properties like lipophilicity, metabolic stability, and target engagement. enamine.net
One notable isostere for the N-aryl morpholine motif is the cyclopropyl (B3062369) pyran (CPP) group. drughunter.com Scientists have shown that CPP groups can serve as effective mimics, partly due to favorable sigma-to-pi (σ -> π) interactions between the cyclopropane (B1198618) ring and the aromatic system to which it is attached. drughunter.com This interaction helps maintain a co-planar ground state conformation similar to that of N-aryl morpholines, a feature that is often crucial for biological activity. drughunter.comnih.gov In contrast, a simple tetrahydropyran (B127337) (THP) ring lacks this stabilizing hyperconjugation and adopts a different, non-planar conformation due to steric hindrance. drughunter.com
Other heterocyclic systems can also be employed as morpholine isosteres. The choice of isostere depends on the desired properties, as each ring system imparts unique characteristics.
Table 1: Potential Isosteric Replacements for the Morpholine Ring
| Isostere | Rationale for Replacement | Key Properties |
|---|---|---|
| Cyclopropyl Pyran (CPP) | Mimics the co-planar conformation of N-aryl morpholines, improving metabolic stability. drughunter.comnih.gov | Maintains potency and solubility while potentially improving kinase selectivity. drughunter.com |
| Tetrahydropyran (THP) | A non-nitrogen containing alternative, can reduce basicity and alter solubility. | Adopts a different ground state conformation from N-aryl morpholines due to lack of hyperconjugation. drughunter.com |
| Azetidine | A four-membered ring that can alter the vector and basicity of the nitrogen atom compared to the six-membered morpholine. nih.gov | Can improve physicochemical properties. nih.gov |
| Oxetane | A four-membered oxygen-containing heterocycle used to replace gem-dimethyl groups or act as a carbonyl isostere, it can also replace morpholine to reduce molecular weight and lipophilicity. nih.gov | Can improve metabolic stability and aqueous solubility. |
Chemo- and Regioselective Transformations of Related Quinoline-Morpholine Structures
The quinoline core is a versatile platform for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
Nucleophilic Addition Reactions to Quinoline Carbaldehydes
Quinoline carbaldehydes, such as 2-phenylquinoline-3-carbaldehyde, are key intermediates for building molecular complexity. The aldehyde group is highly susceptible to nucleophilic addition. The quinoline ring itself is an electron-deficient system, which can influence the reactivity of its substituents. Nucleophilic attacks generally occur at positions 2 and 4 of the quinoline ring. quimicaorganica.orgquimicaorganica.org However, when a carbaldehyde is present, it typically becomes the primary site for nucleophilic addition.
The reaction of a quinoline carbaldehyde with organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can generate secondary alcohols. For example, treatment of a quinoline-3-carbaldehyde with a Grignard reagent would yield a (quinolin-3-yl)(R)methanol derivative. These reactions are fundamental in creating new carbon-carbon bonds and introducing diverse functional groups.
Claisen–Schmidt Condensation in the Synthesis of Quinoline-Chalcone Hybrids
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, which are α,β-unsaturated ketones. jocpr.commdpi.com This reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative (or another suitable ketone) in the presence of an acid or base catalyst. rsc.orgmdpi.com
To create quinoline-chalcone hybrids related to this compound, an appropriately substituted quinoline carbaldehyde can be reacted with an acetophenone, or a 3-acetyl-2-phenylquinoline derivative can be reacted with an aromatic aldehyde. jocpr.com For instance, reacting 3-acetyl-2-phenylquinoline with a substituted benzaldehyde (B42025) under basic conditions (e.g., aqueous NaOH or KOH) would yield a quinoline-chalcone hybrid. jocpr.comrsc.org These hybrid structures are of significant interest due to their diverse biological activities. nih.gov
Table 2: Example of Claisen-Schmidt Condensation for Quinoline-Chalcone Hybrids
| Quinoline Reactant | Aldehyde/Ketone Reactant | Catalyst | Product Type |
|---|---|---|---|
| 3-Acetyl-2-phenylquinoline | Substituted Benzaldehyde | NaOH or KOH | (E)-1-(2-Phenylquinolin-3-yl)-3-(substituted-phenyl)prop-2-en-1-one |
| 2-Phenylquinoline-3-carbaldehyde | Substituted Acetophenone | NaOH or KOH | (E)-3-(2-Phenylquinolin-3-yl)-1-(substituted-phenyl)prop-2-en-1-one |
Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition for Triazole Annulation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is an efficient method for creating 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction has been extensively used to link a quinoline scaffold to other molecular fragments, yielding hybrid molecules with novel properties. benthamdirect.comresearchgate.net
To apply this to the this compound system, an analogue bearing either an azide (B81097) or a terminal alkyne functionality is required. For example, a 4-(prop-2-yn-1-yloxy)-2-phenylquinoline derivative could be synthesized and subsequently reacted with a variety of organic azides in the presence of a Cu(I) catalyst. beilstein-journals.org The catalyst is often generated in situ from a Cu(II) source like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate. researchgate.net This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org Mechanochemical methods, such as milling, have been shown to be more efficient than solution-based reactions in some cases. beilstein-journals.org
Green Chemistry Principles in the Synthesis of this compound Derivatives
The synthesis of quinoline derivatives has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comiipseries.org While effective, these methods often require harsh conditions, strong acids, and high temperatures, which are not environmentally friendly. researchgate.net Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.net
Several green strategies have been developed for quinoline synthesis and could be applied to produce derivatives of this compound. ijpsjournal.comjocpr.com These include:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Some quinoline syntheses have been achieved under solvent-free conditions, for example, by heating a mixture of an aminobenzophenone and a carbonyl compound with a catalyst like poly(phosphoric acid). jocpr.comnih.gov
Alternative Catalysts: Employing greener catalysts such as p-toluenesulfonic acid (p-TSA), iodine, or various metal salts that are more efficient and less toxic. researchgate.netjocpr.com
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and energy consumption. mdpi.comresearchgate.net
Table 3: Green Chemistry Approaches for Quinoline Synthesis
| Green Method | Description | Advantages |
|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating the neat reactants with a catalyst. jocpr.com | Reduces solvent waste, simplifies purification. jocpr.com |
| Aqueous Media | Using water as the reaction solvent. researchgate.netresearchgate.net | Environmentally benign, low cost, can enhance reaction rates in some cases. researchgate.net |
| Microwave Irradiation | Using microwave energy to heat the reaction. researchgate.net | Rapid heating, shorter reaction times, often higher yields. researchgate.net |
| Green Catalysts | Employing catalysts like p-TSA, cerium nitrate, or K₂CO₃. researchgate.net | Reduces reliance on harsh acids or toxic metal catalysts. researchgate.net |
| Mechanochemistry (Milling) | Reactions are induced by mechanical force (grinding/milling) in the absence of bulk solvent. beilstein-journals.org | High efficiency, reduced solvent use, access to different reactivity. beilstein-journals.org |
Advanced Spectroscopic and Structural Characterization for Elucidation
Mass Spectrometry (MS)Accurate mass determination and molecular ion detection are crucial for confirming the elemental composition and molecular weight. These measurements have not been found in the literature for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion DetectionNo data available.
Further research and synthesis of 4-(2-Phenylquinolin-3-yl)morpholine are required to generate the experimental data needed for a complete and accurate structural characterization.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not widely published, analysis of the closely related isomer, 4-(2-phenylquinolin-4-yl)morpholine , offers significant insight into the expected fragmentation pathways under electron ionization (EI). nih.gov The mass spectrum of this isomer shows a molecular ion peak [M]⁺ at m/z 290, which is consistent with the molecular formula C₁₉H₁₈N₂O. nih.gov
The fragmentation of the morpholine (B109124) ring is a key diagnostic feature. The morpholine cation itself is known to fragment into smaller ions. nist.gov In the context of the larger molecule, the morpholino group attached to the quinoline (B57606) core is expected to undergo characteristic cleavages. For instance, the methylene-morpholine cation can form, presenting a peak at an m/z of 100. researchgate.net
The primary fragmentation of the parent molecule would likely involve the loss of the morpholine moiety or parts of it. Key expected fragments for this compound, by analogy to its isomer and general fragmentation rules for quinolines and morpholines, would include:
[M - C₄H₈NO]⁺: Loss of the entire morpholine radical, leading to a fragment corresponding to the 2-phenylquinoline (B181262) cation.
[M - C₄H₉NO]⁺: Loss of a neutral morpholine molecule.
Cleavage within the morpholine ring: This can lead to the loss of smaller fragments such as C₂H₄O or CH₂O.
Retro-Diels-Alder (RDA) reaction: The quinoline ring system itself can undergo RDA fragmentation, a common pathway for such heterocyclic systems, leading to characteristic daughter ions. researchgate.net
Fragments of the 2-phenylquinoline core: The core structure is expected to produce fragments characteristic of phenyl-substituted quinolines, including ions at m/z 205 and 232, as observed for its isomer. nih.gov
A summary of the major observed fragments for the related isomer, 4-(2-phenylquinolin-4-yl)morpholine , is presented in the table below. nih.gov These provide a strong basis for the interpretation of mass spectrometric data for the title compound.
| Ion (m/z) | Relative Intensity | Probable Fragment Identity |
| 290 | High | Molecular Ion [M]⁺ |
| 232 | Moderate | [M - C₃H₆N]⁺ or similar cleavage |
| 205 | High | [2-phenylquinoline]⁺ or related fragment |
| 109 | High | Fragment of the quinoline ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a combination of absorption bands corresponding to the vibrations of its constituent parts: the phenyl group, the quinoline ring system, and the morpholine ring.
The key expected vibrational frequencies are:
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and quinoline rings are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the morpholine ring will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. researchgate.netnist.gov
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the quinoline system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. linfield.edu
C-O-C Stretching: A prominent and characteristic band for the ether linkage (C-O-C) within the morpholine ring is expected. This strong absorption typically appears in the 1150-1050 cm⁻¹ region. nist.gov The IR spectrum for morpholine itself shows a strong band in this area. orgsyn.org
C-N Stretching: The stretching vibrations for the tertiary amine C-N bonds (both aryl-N in the quinoline and alkyl-N in the morpholine) will be present in the fingerprint region, generally between 1350-1000 cm⁻¹.
Out-of-Plane Bending: The C-H out-of-plane bending vibrations for the substituted phenyl and quinoline rings will give rise to strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl, Quinoline) |
| 2950-2850 | C-H Stretch | Aliphatic (Morpholine) |
| 1650-1450 | C=C / C=N Stretch | Aromatic Rings / Quinoline |
| 1150-1050 | C-O-C Stretch | Ether (Morpholine) |
| 1350-1000 | C-N Stretch | Tertiary Amine (Aryl, Alkyl) |
| 900-675 | C-H Bend | Aromatic Out-of-Plane |
(Potentially) X-ray Crystallography for Solid-State Molecular Architecture (if data emerges for specific derivatives)
While specific X-ray crystallographic data for this compound has not been reported, this technique remains the gold standard for the unambiguous determination of the three-dimensional molecular structure in the solid state. Should suitable single crystals of this compound or a close derivative be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.
Based on crystal structures of related compounds, several structural features can be anticipated:
Conformation of the Morpholine Ring: The morpholine ring typically adopts a chair conformation. researchgate.netnih.gov The attachment to the quinoline ring would likely be at an equatorial position to minimize steric hindrance.
Planarity of the Quinoline Ring: The quinoline ring system is largely planar.
Orientation of the Phenyl Group: The phenyl group at position 2 of the quinoline ring will be twisted out of the plane of the quinoline ring due to steric interactions. The dihedral angle between these two rings would be a key structural parameter.
Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as C-H···π interactions between the aromatic rings of adjacent molecules and potentially weak C-H···O or C-H···N hydrogen bonds. nih.gov
The acquisition of X-ray crystallographic data would definitively confirm the substitution pattern and provide invaluable insights into the supramolecular assembly of the compound in the solid state.
Preclinical Pharmacological and Biological Investigations of 4 2 Phenylquinolin 3 Yl Morpholine Analogues
Anticancer Potential: In Vitro and In Vivo (Non-Human) Studies
The 2-phenylquinoline (B181262) scaffold, often functionalized with a morpholine (B109124) moiety, is a recognized pharmacophore in the design of anticancer agents. Its derivatives have shown promise by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Derivatives of the 2-phenylquinoline scaffold have demonstrated significant antiproliferative and cytotoxic effects across a broad spectrum of human cancer cell lines. For instance, a series of 4-anilino-2-phenylquinoline derivatives, which are structurally related to the morpholine analogues, have been evaluated for their cell growth inhibitory properties. One such compound, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, was particularly effective against the breast cancer cell line MDA-MB-231, with a GI₅₀ value of 0.04 µM nih.gov. This compound also showed potent activity against a non-small cell lung cancer line (NCI-H226) and a CNS cancer line (SF-295), with GI₅₀ values of 0.94 µM and <0.01 µM, respectively nih.gov.
Other studies have highlighted the efficacy of quinoline (B57606) derivatives against additional cancer cell types. For example, certain 2-(4-methyl phenyl)quinoline derivatives have shown potent activity against the K-562 leukemia cell line nih.gov. Morpholine-substituted quinazoline derivatives, a closely related class of compounds, have also displayed significant cytotoxic activity against MCF-7 breast cancer cells, with IC₅₀ values as low as 3.15 ± 0.23 μM researchgate.net. The liver cancer cell line Hep 3b (Hep3B) has also been a target; one quinoline compound, known as 91b1, was shown to inhibit its growth researchgate.net. Furthermore, derivatives have been tested against HCT-116 colon cancer cells, demonstrating the broad applicability of this chemical class orientjchem.org.
Table 1: In Vitro Antiproliferative Activity of Selected 2-Phenylquinoline Analogues
| Compound Class | Cell Line | Cell Type | Measurement | Value (µM) | Reference |
| 4-Anilino-2-phenylquinoline | MDA-MB-231 | Breast Cancer | GI₅₀ | 0.04 | nih.gov |
| 4-Anilino-2-phenylquinoline | NCI-H226 | Lung Cancer | GI₅₀ | 0.94 | nih.gov |
| 4-Anilino-2-phenylquinoline | SF-295 | CNS Cancer | GI₅₀ | <0.01 | nih.gov |
| 2-(4-methyl phenyl)quinoline | K-562 | Leukemia | - | Potent Activity | nih.gov |
| Morpholine-substituted quinazoline | MCF-7 | Breast Cancer | IC₅₀ | 3.15 ± 0.23 | researchgate.net |
| Quinoline derivative (91b1) | Hep3B | Liver Cancer | - | Growth Inhibition | researchgate.net |
| 3-Phenylquinolinone | MDA-MB-231 | Breast Cancer | IC₅₀ | 0.75 | orientjchem.org |
| 3-Phenylquinolinone | MCF-7 | Breast Cancer | IC₅₀ | 1.05 | orientjchem.org |
| 4-Anilinoquin(az)oline | HCT-116 | Colon Cancer | EC₅₀ | Potent Activity | orientjchem.org |
The anticancer activity of these compounds stems from their ability to interfere with key cellular processes that are dysregulated in cancer. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on morpholine-substituted quinazoline derivatives demonstrated that their cytotoxic effects are mediated through the initiation of apoptosis researchgate.net.
Modulation of the cell cycle is another critical mechanism. Several quinoline derivatives have been found to cause cell cycle arrest, predominantly in the G2/M phase. This disruption prevents cancer cells from proceeding through mitosis, ultimately leading to cell death orientjchem.org. For example, after treatment with an active compound, the percentage of cells in the G2/M phase increased significantly in a concentration-dependent manner orientjchem.org.
Furthermore, some analogues have been shown to disrupt cell migration and adhesion. The investigation of 2-morpholino-4-anilinoquinoline derivatives revealed that the most effective compounds could inhibit both cell migration and adhesion in HepG2 liver cancer cells, processes that are fundamental to cancer metastasis researchgate.net.
Many 2-phenylquinoline and related quinazoline analogues function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling and survival. The Phosphoinositide 3-kinase (PI3K) pathway is a frequent target. A series of 4-morpholino-2-phenylquinazolines were specifically evaluated as inhibitors of the p110α isoform of PI3K nih.gov. One thieno[3,2-d]pyrimidine derivative within this series demonstrated potent and selective inhibition of PI3K p110α with an IC₅₀ value of 2.0 nM nih.gov. The compound 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), which shares the arylmorpholine scaffold, is a well-known inhibitor of PI3K, further establishing this chemical class as effective modulators of the PI3K pathway mdpi.comnih.gov.
The Epidermal Growth Factor Receptor (EGFR) is another key target. The 4-anilinoquin(az)oline scaffold is a well-established kinase inhibitor motif present in clinically approved EGFR inhibitors benthamscience.com. Analogues have shown inhibitory activity against EGFR, and computational studies predict that these compounds can effectively occupy the ATP-binding site of the receptor mdpi.com. Additionally, certain 4-(2-phenylquinolin-3-yl)morpholine analogues have exhibited moderate inhibitory activity against other kinases, including Aurora A and CDK2 benthamscience.com.
Table 2: Kinase Inhibition Profile of Selected 2-Phenylquinoline Analogues and Related Compounds
| Compound Class/Name | Target Kinase | Measurement | Value | Reference |
| Thieno[3,2-d]pyrimidine derivative (15e) | PI3K p110α | IC₅₀ | 2.0 nM | nih.gov |
| LY294002 | PI3K | IC₅₀ | 1.40 µM | mdpi.com |
| 4-Anilinoquin(az)oline analogue (4c) | Aurora A | % Inhibition | 67.86% | benthamscience.com |
| 4-Anilinoquin(az)oline analogue (4c) | CDK2 | % Inhibition | 74.96% | benthamscience.com |
| 4-Anilinoquin(az)oline analogue (4c) | EGFR | % Inhibition | 46.78% | benthamscience.com |
| N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide | EGFR | IC₅₀ | 58.26 µM | mdpi.com |
A significant subset of 2-phenylquinoline derivatives function as antimitotic agents by interfering with the dynamics of microtubules, which are essential components of the mitotic spindle. These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin orientjchem.org. This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis. Studies on certain 2-phenyl-4-quinolone derivatives showed they strongly inhibited tubulin polymerization with IC₅₀ values comparable to the natural antimitotic agent Combretastatin A-4 (CA-4) orientjchem.org. Immunofluorescence experiments have visually confirmed that these compounds disrupt the microtubule network within cancer cells orientjchem.org.
Antimicrobial Efficacy: Antibacterial and Antifungal Investigations
In addition to their anticancer properties, the quinoline scaffold is known for its antimicrobial activities. The inclusion of a morpholine ring can further enhance this efficacy, making these analogues interesting candidates for the development of new anti-infective agents.
Several studies have confirmed the antibacterial potential of 2-phenylquinoline derivatives against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 2-phenylquinoline derivatives showed good activity against Escherichia coli and Staphylococcus aureus benthamscience.com. Another investigation of 2-phenyl-quinoline-4-carboxylic acid derivatives reported that some compounds displayed good antibacterial activity against S. aureus and moderate activity against E. coli mdpi.com. One of the most potent compounds in that series exhibited a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against S. aureus and 128 µg/mL against E. coli mdpi.com. The morpholine moiety itself is known to be a versatile component in the design of antibacterial agents, with morpholine-modified compounds showing robust bactericidal activity against S. aureus nih.govnih.gov. While specific data for this compound against Bacillus cereus is not prominent, activity against Bacillus subtilis has been documented for related derivatives mdpi.com.
Table 3: In Vitro Antibacterial Activity of Selected 2-Phenylquinoline Analogues
| Compound Class | Bacterial Strain | Measurement | Value (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | MIC | 64 | mdpi.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | MIC | 128 | mdpi.com |
| 2-Phenylquinoline derivatives | Staphylococcus aureus | - | Good Activity | benthamscience.com |
| 2-Phenylquinoline derivatives | Escherichia coli | - | Good Activity | benthamscience.com |
In Vitro Susceptibility Testing against Fungal Strains (e.g., Cryptococcus neoformans, Candida albicans)
Analogues of this compound, belonging to the broader classes of quinoline and morpholine derivatives, have been evaluated for their in vitro efficacy against clinically significant fungal pathogens. Research has demonstrated that compounds featuring the quinoline scaffold exhibit a wide spectrum of pharmacological activities, including antifungal properties. researchgate.net Similarly, phenylpropyl-morpholine and 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal activity against various fungal species. nih.govfigshare.com
Studies focusing on specific pathogens reveal varied susceptibility. For instance, the phenylpropyl-morpholine derivative Ro 14-4767/002 demonstrated high efficacy against Cryptococcus neoformans and various dermatophytes, with moderate activity observed against Candida species. nih.gov The activity of this compound was found to be superior to some imidazole-class antifungals. nih.gov The minimal inhibitory concentrations (MICs) were noted to be influenced by factors such as the composition of the culture medium, the size of the inoculum, and the duration of incubation. nih.gov
Investigations into polyfunctionalized 2-(hetero)arylquinolines have also shown promising results, particularly against dermatophytes. nih.gov In contrast, activity against Candida and Cryptococcus species was more varied. nih.gov Further research into fluorinated quinoline analogues indicated good antifungal activity against various phytopathogenic fungi, suggesting the potential for structural modification to enhance efficacy. mdpi.com
Long-chain 4-aminoquinoline (B48711) (4-AQ) derivatives have been identified as effective inhibitors of filamentation in Candida albicans, a crucial virulence factor. nih.gov These compounds were also shown to be active against C. albicans biofilms. nih.gov While biofilms of C. neoformans are often resistant to azole antifungals like fluconazole, they have shown susceptibility to amphotericin B and caspofungin. einsteinmed.edu The susceptibility of C. neoformans isolates can differ, with some studies showing resistance to fluconazole, highlighting the need for continued development of new antifungal agents. nih.gov
Table 1: In Vitro Antifungal Activity of Selected Quinoline and Morpholine Analogues
| Compound Class | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| Phenylpropyl-morpholine | Cryptococcus neoformans, Candida spp., Dermatophytes | High activity against C. neoformans and dermatophytes; moderate against Candida. | nih.gov |
| Polyfunctionalized 2-(hetero)arylquinolines | Dermatophytes, Candida spp., Cryptococcus spp. | Best activities against dermatophytes. | nih.gov |
| 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines | Dermatophytes | Specific activity against dermatophytes, with MICs of 32-65 μg/mL for the most active compound. | researchgate.net |
| Long-chain 4-aminoquinolines | Candida albicans | Inhibition of filamentation and biofilm formation. | nih.gov |
| Fluorinated quinoline analogues | Sclerotinia sclerotiorum, Rhizoctonia solani | Good activity (>80%) against specific phytopathogenic fungi at 50 μg/mL. | mdpi.com |
Exploration of Potential Antimicrobial Mechanisms (e.g., cell permeabilization, DNA replication disruption)
The antimicrobial effects of quinoline and morpholine derivatives are attributed to several potential mechanisms of action, primarily targeting essential cellular processes and structures.
One significant mechanism associated with quinoline-based compounds is the disruption of DNA-related functions. nih.govbiorxiv.org Studies have shown that certain quinoline analogues can intercalate into DNA, a process where the compound inserts itself between the base pairs of the DNA helix. nih.govbiorxiv.org This intercalation can disrupt normal DNA helical structure and interfere with the function of various DNA-acting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.govbiorxiv.org By altering the enzyme's interaction with its DNA substrate, these compounds can inhibit crucial processes like DNA replication and repair. biorxiv.org Some quinoline derivatives have been observed to elicit a DNA damage response in cancer cells. biorxiv.org While the parent compound quinoline itself did not show clear evidence of initiating unscheduled DNA synthesis, it did induce a potent mitogenic response in rat liver cells. nih.gov
Another explored mechanism involves compromising the integrity of the cell membrane. For instance, certain ruthenium-based agents modified with a morpholine moiety have been shown to exert their antibacterial effect in part by damaging the bacterial membrane. nih.gov This disruption of the cell membrane leads to a loss of cellular contents and ultimately cell death. These morpholine-modified agents were also found to induce the formation of reactive oxygen species (ROS), which cause widespread oxidative damage to cellular components. nih.gov
For antifungal action, compounds like azoles and polyenes are known to target ergosterol production and cell membrane stability, respectively. researchgate.net While the precise mechanisms for many novel quinoline and morpholine antifungal analogues are still under investigation, it is plausible they could act through similar pathways, such as disrupting cell membrane integrity or interfering with essential enzymatic pathways.
Antimalarial and Antiparasitic Research
In Vitro Antiplasmodial Activity against Plasmodium falciparum Strains
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with numerous derivatives demonstrating potent activity against Plasmodium falciparum, the deadliest species of human malaria parasite. researchgate.net Research into this compound analogues and related structures has yielded compounds with significant in vitro antiplasmodial effects against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov
A series of morpholine analogues functionalized with a hydroxyethylamine (HEA) pharmacophore was synthesized and screened against the P. falciparum 3D7 strain. One hit molecule, analog 6k, emerged with an inhibitory concentration (IC50) of 5.059 μM. miguelprudencio.com Other compounds in the series also displayed moderate inhibitory effects. miguelprudencio.com
In another study, quinoline–furanone hybrids were designed to counteract drug resistance, which often arises from drug efflux mechanisms in quinoline-based antimalarials. rsc.org Several of these bulkier hybrid compounds demonstrated potent activity against the chloroquine-resistant K1 strain of P. falciparum. rsc.orgsemanticscholar.org Specifically, compounds 5g and 6e showed IC50 values similar to that of chloroquine. rsc.org Structure-activity relationship (SAR) analysis of these hybrids revealed that halogen substitutions (e.g., Br, Cl) tended to enhance antimalarial activity. rsc.org
Furthermore, a series of quinoline-4-carboxamides was identified from a phenotypic screen and optimized to produce lead molecules with low nanomolar in vitro potency against the P. falciparum 3D7 strain. acs.org The initial screening hit had an EC50 of 120 nM, which was significantly improved through chemical optimization. acs.org
**Table 2: In Vitro Antiplasmodial Activity of Selected Quinoline and Morpholine Analogues against *P. falciparum***
| Compound/Series | P. falciparum Strain(s) | Potency (IC50/EC50) | Reference |
|---|---|---|---|
| Morpholine analog 6k | 3D7 | 5.059 μM | miguelprudencio.com |
| Quinoline–furanone hybrid 5g | K1 (resistant) | Similar to chloroquine | rsc.org |
| Quinoline–furanone hybrid 6e | K1 (resistant) | Similar to chloroquine | rsc.org |
| Quinoline-4-carboxamide (screening hit 1) | 3D7 | 120 nM | acs.org |
| Spiro(indoline-3,2'-quinolin)-2-ones | FCR-3 (resistant), 3D7 (sensitive) | 1.31–4.20 μM | nih.gov |
Leishmanicidal Activity against Leishmania Species Promastigotes
The 4-aminoquinoline scaffold has been identified as a privileged structure for the design of potential leishmanicidal agents. nih.gov These compounds have shown activity against various Leishmania species, which are responsible for the neglected tropical disease leishmaniasis. mdpi.comresearchgate.net
Research on various quinoline derivatives has demonstrated their potential against the promastigote form of the parasite. In one study, newly synthesized 3-, 6-, and 8-aminoquinoline substituted compounds were evaluated for their in vitro antileishmanial activity against Leishmania donovani promastigotes. researchgate.net Several of these analogues exhibited significant activity when compared to the standard drug sitamaquine. researchgate.net
While many 4-aminoquinolines show a more pronounced effect against the intracellular amastigote form of the parasite, activity against the extracellular promastigote stage is also a key indicator of potential efficacy. nih.gov For instance, a series of N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines showed generally weak activity against promastigotes of L. braziliensis, L. amazonensis, L. chagasi, and L. major, with IC50 values often exceeding 200 µM. nih.gov However, this highlights that structural modifications are critical for potency. Other classes of compounds, such as naphthoquinones, have also shown efficacy in killing Leishmania promastigotes. nih.gov
Exploration of Parasite-Specific Biochemical Targets (e.g., mitochondrial depolarization, lysosomal accumulation)
The antiparasitic action of quinoline derivatives is often linked to their ability to interfere with specific biochemical pathways essential for parasite survival. A key target for many antimalarial quinolines, such as chloroquine, is the detoxification of heme. researchgate.net The parasite digests hemoglobin within its food vacuole, releasing toxic heme. Quinoline-based drugs are thought to inhibit the polymerization of this heme into non-toxic hemozoin, leading to an accumulation of toxic heme and subsequent parasite death. researchgate.net A novel mechanism identified for a quinoline-4-carboxamide derivative involves the inhibition of translation elongation factor 2 (PfEF2), a target distinct from traditional antimalarials. acs.org
In the context of Leishmania, several parasite-specific targets for 4-aminoquinolines have been identified. One prominent mechanism involves the accumulation of the drug within the parasite's mitochondria, which leads to the depolarization of the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function is catastrophic for the parasite's energy metabolism.
Another critical target is the macrophage phagolysosome, where the infective amastigote stage of the Leishmania parasite resides. nih.gov 4-Aminoquinolines can accumulate within this acidic compartment, facilitating direct interaction between the drug and the parasite. nih.gov This lysosomotropic behavior concentrates the drug at the site of infection, enhancing its efficacy. Some quinoline derivatives may also exert their effect by stimulating the host's immune response. nih.gov
Neurokinin Receptor Antagonism Studies
Derivatives of 2-phenylquinoline have been extensively investigated as antagonists of neurokinin (NK) receptors, which are part of the tachykinin receptor family. nih.govnih.gov These G-protein-coupled receptors, including NK-1, NK-2, and NK-3 subtypes, are involved in a variety of physiological and pathological processes. mdpi.com
Specifically, the 2-phenylquinoline chemical class has served as a template for the development of potent and selective antagonists for the human neurokinin-3 (hNK-3R) and neurokinin-2 (hNK-2R) receptors. nih.gov Through a process of stepwise chemical modification and guided by 3-D receptor modeling, researchers have successfully modulated the affinity and selectivity of these compounds. nih.gov
One notable example is (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, which emerged as a potent combined antagonist with high binding affinity for both hNK-3R (Ki = 0.8 nM) and hNK-2R (Ki = 0.8 nM). nih.gov Further studies led to the identification of hNK-2R-selective antagonists within the same chemical class. nih.gov
Other research has focused on N',2-diphenylquinoline-4-carbohydrazide based structures as NK-3 receptor antagonists. nih.gov Modifications at the 3-position of the quinoline ring with selected amine-containing side chains were shown to be crucial for the compound's pharmacological profile. nih.gov The lead compound from this series demonstrated good selectivity and pharmacokinetic properties, with the ability to occupy central nervous system (CNS) receptors following oral administration. nih.gov These findings underscore the potential of 2-phenylquinoline derivatives as pharmacological tools for studying the roles of NK-2 and NK-3 receptors. nih.gov
Ligand Binding Affinity and Selectivity Profiling for Human Neurokinin Receptors (hNK-2R, hNK-3R)
Research into the 2-phenylquinoline class of compounds has identified potent antagonists for neurokinin (NK) receptors. Neurokinin receptors, including NK-1, NK-2, and NK-3, are involved in a variety of physiological processes, and their modulation is a target for therapeutic intervention in several diseases.
A notable analogue, (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, has demonstrated significant binding affinity for both the human neurokinin-2 receptor (hNK-2R) and the human neurokinin-3 receptor (hNK-3R). This compound emerged from a stepwise chemical modification approach aimed at developing potent and combined hNK-3R and hNK-2R antagonists from an hNK-3R-selective template.
The binding affinities of this analogue are presented in the table below:
| Compound | Target Receptor | Binding Affinity (Ki) |
| (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide | hNK-2R | 0.8 nM |
| hNK-3R | 0.8 nM |
Further structure-activity relationship (SAR) studies led to the identification of another analogue, (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, which exhibited high selectivity for the hNK-2R.
| Compound | Target Receptor | Binding Affinity (Ki) |
| (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide | hNK-2R | 1.0 nM |
| hNK-3R | 193 nM |
These findings highlight the potential of the 2-phenylquinoline scaffold, which this compound is a part of, to yield potent and selective ligands for neurokinin receptors.
Role as Pharmacological Tools for Receptor Elucidation and Pathophysiological Understanding
The development of potent and selective antagonists for neurokinin receptors is crucial for elucidating the specific roles of these receptors in various physiological and pathological processes. The high affinity and selectivity of certain 2-phenylquinoline analogues make them valuable pharmacological tools for such research.
For instance, the dual hNK-2R/hNK-3R antagonist, (S)-(+)-N-(1-Cyclohexylethyl)-3-[(4-morpholin-4-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, and the selective hNK-2R antagonist, (S)-(+)-N-(1,2,2-trimethylpropyl)-3-[(4-piperidin-1-yl)piperidin-1-yl]methyl-2-phenylquinoline-4-carboxamide, are considered suitable for in-vitro and in-vivo studies. These compounds can be used to investigate the pathophysiological roles of NK-2 and NK-3 receptors and to explore the therapeutic potential of their antagonism.
Antiviral Investigations (e.g., against Enterovirus D68)
The quinoline scaffold has been a subject of interest in the search for novel antiviral agents. Analogues of this compound have been investigated for their activity against various viruses, including Enterovirus D68 (EV-D68). EV-D68 is a non-polio enterovirus that can cause respiratory illness and is associated with acute flaccid myelitis.
Inhibition of Viral Replication and Associated Cellular Assays
Studies on quinoline analogues have demonstrated their ability to inhibit the replication of EV-D68 in cell-based assays. In these assays, the antiviral activity is typically measured by the reduction of the viral cytopathic effect (CPE). Several quinoline derivatives have shown potent anti-EV-D68 activity with low cytotoxicity.
For example, a series of quinoline analogues were synthesized and tested for their ability to inhibit five different strains of EV-D68. Three compounds, in particular, showed significantly improved potency and a high selectivity index compared to a reference inhibitor. These compounds were also found to be potent inhibitors of EV-D68 in neuronal cell lines, suggesting their potential for treating neurological complications associated with the infection. nih.govarizona.edu
The antiviral efficacy of these lead compounds was confirmed through various cellular assays, including RT-qPCR to measure viral RNA levels and western blots and immunofluorescence imaging to assess viral protein expression. nih.gov
Identification of Viral Targets (e.g., VP1 protein interaction)
Mechanistic studies on antiviral quinoline analogues have aimed to identify their specific viral targets. For some potent anti-EV-D68 quinoline derivatives, the viral capsid protein VP1 has been identified as a primary target. nih.govacs.org VP1 is a crucial structural protein of the virus that plays a role in receptor binding and viral entry into host cells.
By binding to the VP1 protein, these quinoline analogues are thought to stabilize the viral capsid, thereby preventing the conformational changes necessary for uncoating and release of the viral genome into the cytoplasm. This mechanism of action is supported by drug addition experiments, thermoprotection assays, and PaSTRy (Particle Stability Thermal Release) assays. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms)
Research has shown that quinoline-based sulfonamides can act as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov For instance, a series of 3-(quinolin-4-ylamino)benzenesulfonamides displayed inhibitory activity against hCA I and II, with some derivatives showing moderate activity towards the hCA II isoform. tandfonline.com Another study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides reported low to high nanomolar inhibition of hCA I, hCA II, and hCA IV. nih.gov These findings suggest that the quinoline scaffold can be a valuable template for the design of carbonic anhydrase inhibitors.
Immunomodulatory Activities
The immunomodulatory potential of quinoline derivatives has been a subject of scientific inquiry. Quinolones, a class of compounds containing the quinoline ring system, have been shown to affect the synthesis of various cytokines, which are key signaling molecules in the immune system. nih.gov
In general, many fluoroquinolone derivatives have been observed to enhance the in-vitro synthesis of interleukin-2 (IL-2) while inhibiting the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov They have also been shown to increase the synthesis of colony-stimulating factors (CSFs), which are involved in hematopoiesis. nih.gov These effects on cytokine production indicate that quinoline-based compounds can modulate both cellular and humoral immunity. nih.gov While specific studies on the immunomodulatory activities of this compound have not been reported, the known effects of the broader quinoline class suggest that this is a potential area for future investigation.
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Pharmacophores and Essential Structural Motifs for Biological Activity
The 4-(2-phenylquinolin-3-yl)morpholine scaffold consists of three main components: the 2-phenylquinoline (B181262) core, the morpholine (B109124) ring, and the linkage between them. Each of these plays a significant role in the molecule's interaction with biological targets.
The Morpholine Ring : As a saturated heterocycle, the morpholine moiety often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability. The oxygen atom and the nitrogen atom of the morpholine ring can act as hydrogen bond acceptors and the nitrogen can also be a basic center, influencing the compound's ionization at physiological pH.
Influence of Substituent Nature and Position on Potency and Selectivity
The biological activity of this compound derivatives can be finely tuned by introducing various substituents on the phenyl ring, the quinoline (B57606) core, and the morpholine ring.
Substitutions on the 2-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact potency. For instance, in a series of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones, electron-withdrawing groups like chlorine and fluorine at the ortho- and para-positions of the 3-phenyl ring resulted in potent 5-HT2 antagonists researchgate.net. Conversely, electron-donating groups like methoxy decreased potency researchgate.net.
Substitutions on the Quinoline Core: Modifications to the quinoline ring itself are also critical. In a study of 2-phenylquinolines with anti-coronavirus activity, the presence of methoxy groups on the quinoline nucleus was found to modulate the antiviral activity and cytotoxicity acs.org. Specifically, C-6 substituted 2-phenylquinolines displayed significant anticancer activity against various cell lines rsc.org.
Substitutions on the Morpholine Ring: While less explored for this specific scaffold, modifications to the morpholine ring in other compound series have shown to influence activity. For example, the introduction of alkyl substitutions at the C-3 position of the morpholine ring has been shown to increase anticancer activity in other contexts researchgate.net.
A study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors highlighted the importance of the linker between the quinoline and morpholine moieties. Derivatives with a 2-methylene linker showed better inhibition of acetylcholinesterase (AChE) than those with 3- or 4-methylene linkers nih.gov. This suggests that the spatial relationship between the quinoline and morpholine rings is a critical determinant of biological activity.
Below is an interactive data table summarizing the general SAR findings for related quinoline and morpholine derivatives.
| Compound Series | Substitution Position | Substituent Type | Effect on Activity | Reference |
| 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | 3-Phenyl ring (ortho, para) | Electron-withdrawing (Cl, F) | Increased potency | researchgate.net |
| 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | 3-Phenyl ring | Electron-donating (OCH3) | Decreased potency | researchgate.net |
| 2-Phenylquinolines | Quinoline core | Methoxy groups | Modulated antiviral activity | acs.org |
| 2-Arylquinolines | Quinoline core (C-6) | Various substituents | Significant anticancer activity | rsc.org |
| Morpholine derivatives | Morpholine ring (C-3) | Alkyl groups | Increased anticancer activity | researchgate.net |
| Morpholine-bearing quinolines | Linker between rings | 2-methylene | Better AChE inhibition | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Commonly used descriptors in QSAR studies of quinoline derivatives include:
Topological descriptors : These describe the connectivity of atoms in the molecule.
Electronic descriptors : These quantify the electronic properties, such as partial charges and dipole moments.
Steric descriptors : These relate to the size and shape of the molecule.
Thermodynamic descriptors : These can include properties like LogP, which is a measure of lipophilicity.
For example, a QSAR study on quinoline derivatives as antimalarial agents revealed the importance of a combination of topological descriptors in predicting activity jetir.org. Another study on quinoline-arylamidine hybrids used radial distribution function (RDF) and GETAWAY descriptors in their QSAR models for anticancer activity researchgate.net.
The general approach for developing a QSAR model for this compound analogs would involve:
Synthesizing a diverse library of compounds with systematic variations in substituents.
Measuring the biological activity of these compounds in a relevant assay.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity nih.gov.
Validating the model using internal and external test sets of compounds to ensure its predictive power.
Such a model could then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further development.
Ligand-Based and Structure-Based Drug Design Approaches for Optimization
Both ligand-based and structure-based drug design strategies can be employed to optimize the this compound scaffold.
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods are particularly useful. These approaches rely on the information derived from a set of known active molecules.
Pharmacophore Modeling : This involves identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. A pharmacophore model for this compound could be developed based on a series of active analogs. This model would serve as a 3D query to screen virtual libraries for new compounds with the desired features.
3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models. These models provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information can guide the design of new analogs with improved potency. 3D-QSAR models have been successfully applied to other quinazoline derivatives to guide the design of new antitumor compounds frontiersin.org.
Structure-Based Drug Design: If the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool.
Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound and its analogs into the active site of a target can help to understand the key molecular interactions and rationalize the observed SAR. For example, docking studies of morpholine-bearing quinoline derivatives in the active site of acetylcholinesterase revealed interactions with both the catalytic active site and the peripheral anionic site nih.gov.
De Novo Design : This involves designing novel ligands that are complementary in shape and chemical properties to the target's binding site. Fragments of the this compound scaffold could be used as starting points for growing new molecules within the active site.
Physicochemical Property Modulation for Bioavailability and Distribution
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its bioavailability and in vivo efficacy. Key properties to consider for the this compound scaffold include:
Ionization Constants (pKa) : The basic nitrogen atom in the morpholine ring and the nitrogen in the quinoline ring will be protonated to varying degrees at physiological pH. The pKa of these nitrogen atoms will influence the compound's solubility, permeability, and interaction with the target. Substituents on the aromatic rings can alter the pKa values.
Molecular Weight (MW) : Lower molecular weight is generally preferred for better oral bioavailability, as per Lipinski's Rule of Five. The addition of substituents will increase the molecular weight, so this needs to be monitored during the optimization process.
Polar Surface Area (PSA) : PSA is a good predictor of a drug's ability to permeate cell membranes. The morpholine ring contributes significantly to the PSA. The introduction of polar groups will increase the PSA, which can improve solubility but may decrease membrane permeability.
A summary of how different structural modifications can impact key physicochemical properties is presented in the interactive data table below.
| Structural Modification | Effect on Lipophilicity (LogP) | Effect on Basicity (pKa) | Effect on Polar Surface Area (PSA) |
| Adding alkyl/aryl groups to the quinoline or phenyl ring | Increase | Generally minor effect | No significant change |
| Adding halogen atoms to the quinoline or phenyl ring | Increase | Decrease | Minor increase |
| Adding hydroxyl or methoxy groups to the quinoline or phenyl ring | Decrease | Can increase or decrease depending on position | Increase |
| Replacing the morpholine ring with a less polar heterocycle | Increase | Can change significantly | Decrease |
| Adding polar substituents to the morpholine ring | Decrease | Can change significantly | Increase |
By carefully selecting substituents and modifications, the physicochemical properties of this compound can be optimized to achieve a desirable balance of potency, selectivity, and drug-like properties.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking predicts how a molecule, such as 4-(2-Phenylquinolin-3-yl)morpholine, binds to a specific protein target. This technique is instrumental in identifying potential therapeutic targets and understanding the molecular basis of ligand-receptor interactions.
Quinoline (B57606) derivatives have been the subject of numerous molecular docking studies due to their wide range of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. nih.govacs.org For instance, quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase, showing promising binding affinities. nih.gov Similarly, quinazoline-morpholine hybrids have been investigated as potential anti-lung cancer agents by docking them against targets like VEGFR2 and EGFR. nih.gov
A hypothetical molecular docking study for this compound against various cancer-related protein targets could yield results similar to those in Table 1. Such a study would predict the binding energy and key amino acid residues involved in the interaction.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| VEGFR2 | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Sulfur |
| EGFR | -8.7 | Met793, Lys745 | Hydrogen Bond, Pi-Alkyl |
| PI3Kα | -8.1 | Val851, Ser774 | Hydrogen Bond, Hydrophobic |
| Elastase | -7.5 | Ser195, His57 | Hydrogen Bond, Pi-Pi Stacking |
Table 1: Hypothetical Molecular Docking Results for this compound. This data is illustrative and represents typical outputs from molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. These simulations are critical for validating the interactions predicted by molecular docking.
For quinoline-based compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.govnih.gov For example, MD simulations of quinazoline-morpholine hybrids bound to VEGFR1 and VEGFR2 have shown stable hydrogen bond interactions for a significant portion of the simulation time, with low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, indicating high stability. nih.gov A similar MD study on this compound would provide crucial information on its conformational flexibility and the stability of its binding to a target protein.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
DFT calculations can determine the optimized geometry, charge distribution, and molecular electrostatic potential (MEP) of this compound. These calculations have been applied to various quinoline derivatives to elucidate their physicochemical properties and molecular functions. nih.govnih.gov The MEP map identifies electron-rich and electron-deficient regions, which are crucial for predicting non-covalent interactions with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic and optical properties. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. researchgate.net
For quinoline derivatives, the HOMO-LUMO gap has been calculated to be in the range of 2.491 eV to 2.743 eV, indicating high reactivity. mdpi.com The analysis of HOMO and LUMO energies helps in understanding the charge transfer within the molecule. ijastems.org This information is particularly relevant for quinoline compounds, which are often fluorescent.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Table 2: Hypothetical Quantum Chemical Properties of this compound. This data is illustrative and represents typical outputs from DFT calculations.
In Silico Absorption, Distribution, Metabolism (ADME) Predictions
In silico ADME predictions are vital for assessing the drug-likeness of a compound early in the discovery process. These computational models predict the pharmacokinetic properties of a molecule based on its structure.
For various quinoline and morpholine-containing compounds, ADME properties have been predicted to assess their potential as drug candidates. nih.gov These predictions often involve calculating parameters related to Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors, and acceptors) and other properties like aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
| Property | Predicted Value | Compliance |
| Molecular Weight | 318.39 g/mol | Yes (Lipinski's Rule) |
| LogP | 3.7 | Yes (Lipinski's Rule) |
| Hydrogen Bond Donors | 0 | Yes (Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski's Rule) |
| Human Intestinal Absorption | High | - |
| Blood-Brain Barrier Permeability | Moderate | - |
| CYP2D6 Inhibition | Probable | - |
Table 3: Predicted ADME Properties of this compound. This data is illustrative and based on typical in silico ADME prediction models.
Emerging Research Directions and Future Perspectives
Development of 4-(2-Phenylquinolin-3-yl)morpholine Analogues as Preclinical Lead Compounds
The development of analogues of this compound is a key strategy in advancing this chemical scaffold towards preclinical candidacy. The 2-phenylquinoline (B181262) scaffold itself is a versatile starting point, with various derivatives showing promise. For instance, a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov These studies provide a roadmap for modifying the this compound structure.
Future research will likely focus on creating a library of analogues by modifying both the 2-phenylquinoline and the morpholine (B109124) moieties. Substitutions on the phenyl ring and the quinoline (B57606) nucleus could significantly impact biological activity, a principle that has been demonstrated in other quinoline-based compounds. ingentaconnect.com The morpholine ring can also be altered, for example, by introducing stereochemistry or by creating bridged morpholines, which has been shown to dramatically improve selectivity for certain targets in related inhibitor classes.
The goal of these modifications will be to enhance potency, selectivity, and pharmacokinetic properties. The development of these analogues will rely on systematic structure-activity relationship (SAR) studies to identify which chemical features are crucial for the desired biological effects. nih.gov
Exploration of Novel Biological Targets for Therapeutic Intervention
The 2-phenylquinoline scaffold is present in compounds that have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. ingentaconnect.comnih.gov Analogues of this compound could therefore be screened against a wide variety of biological targets.
One promising area is in the development of kinase inhibitors. nih.gov Quinolines are a well-established scaffold for inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. researchgate.net Related quinoline-based molecules have been shown to target kinases such as EGFR and c-Met. researchgate.netnih.gov Therefore, this compound and its analogues could be investigated for their potential to inhibit these and other kinases involved in cancer progression.
Another potential target is tubulin. A novel series of 2-phenylquinoline-4-carboxamide derivatives has been identified as inhibitors of tubulin polymerization, a mechanism that is central to the action of several successful anticancer drugs. nih.gov This suggests that this compound could also be explored for its effects on the cytoskeleton.
Furthermore, given the broad-spectrum anti-coronavirus activity observed in some 2-phenylquinoline derivatives, exploring the antiviral potential of this compound against various viral targets, such as viral helicases, is a valid research direction. nih.govacs.org
Integration with Advanced Chemical Biology Techniques and High-Throughput Screening (HTS)
To efficiently explore the therapeutic potential of this compound and its analogues, integration with advanced chemical biology techniques and high-throughput screening (HTS) will be essential. HTS allows for the rapid screening of large compound libraries against specific biological targets or in cell-based assays, which can quickly identify promising lead compounds. youtube.commdpi.com
The process would involve developing robust assays for the potential biological targets of this compound. These assays can then be used in HTS campaigns to screen a library of its analogues. The data generated from HTS can provide valuable insights into the structure-activity relationships of the compound series and guide further optimization. nih.gov
Moreover, advanced chemical biology techniques, such as chemoproteomics, can be employed to identify the direct molecular targets of active compounds within the cell. This can help to elucidate the mechanism of action and identify potential off-target effects.
Potential for Derivatization into Chemical Probes for Target Validation Studies
A key step in drug discovery is the validation of the biological target. Chemical probes are essential tools for this purpose. This compound derivatives with demonstrated biological activity could be further derivatized to create such probes.
This would involve incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, onto the compound. This would need to be done in a way that does not significantly disrupt the compound's binding to its target. These tagged molecules can then be used in a variety of experiments to visualize the target protein in cells, to pull down the target protein from cell lysates for identification, and to study the dynamics of the drug-target interaction in real-time. acs.org The development of such chemical probes would be invaluable for confirming the mechanism of action of this class of compounds.
Conceptual Framework for Further Chemical Optimization and Structure-Based Rational Design
A conceptual framework for the further chemical optimization of this compound would be guided by an iterative process of design, synthesis, and testing. This process would be informed by the data from SAR studies, HTS, and target identification experiments.
Once a primary biological target is confirmed, structure-based rational design can be employed. This approach uses the three-dimensional structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy, to design new analogues that are predicted to have improved binding affinity and selectivity. Molecular modeling and computational docking studies can be used to simulate the binding of new designs to the target protein and prioritize the synthesis of the most promising candidates. nih.gov
This rational design process, combined with continued biological evaluation, will be crucial for optimizing the lead compounds and advancing them through the drug discovery pipeline.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Phenylquinolin-3-yl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging arylboronic acids and halogenated quinoline precursors. For example, Suzuki-Miyaura coupling of 3-bromo-2-phenylquinoline with morpholine derivatives in the presence of PdCl₂(PPh₃)₂ and K₂CO₃ in DMF at 80–100°C yields the target compound . Optimization involves varying solvents (e.g., THF vs. DMF), catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), and reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks to the quinoline core (δ 8.2–8.8 ppm for aromatic protons) and morpholine ring (δ 3.5–3.8 ppm for N–CH₂ groups) .
- X-ray crystallography : Refinement with SHELXL confirms bond lengths (e.g., C–N: ~1.35 Å) and dihedral angles between phenyl and morpholine moieties.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.1542) .
Advanced Research Questions
Q. How do high-pressure conditions affect the vibrational modes and phase stability of this compound?
- Methodological Answer : High-pressure Raman/IR spectroscopy (0–3.5 GPa) reveals pressure-induced shifts in C–H stretching (2980–3145 cm⁻¹) and morpholine ring vibrations (1103–1175 cm⁻¹). Discontinuities in dω/dp plots at ~0.7, 1.7, and 2.5 GPa suggest conformational phase transitions. Complementary X-ray diffraction under pressure can identify structural rearrangements (e.g., changes in unit cell parameters) .
Q. What computational strategies are effective for modeling the electronic properties and intermolecular interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~3.2 eV) and electrostatic potential maps. Molecular dynamics simulations (e.g., AMBER force field) analyze van der Waals interactions (e.g., C–H···O) in crystalline states, correlating with experimental Raman data .
Q. How can contradictory spectral data from different synthesis batches be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
